

Data Presentation: Comparative Efficacy of Antithyroid Treatments

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The following tables summarize quantitative data from clinical trials evaluating the effects of propylthiouracil (PTU) alone and in combination with iodine, as well as a meta-analysis comparing PTU with methimazole (MMI).

Table 1: Early Changes in Thyroid Function with Propylthiouracil (PTU) and Iodide Combination Therapy[1]



Treatment Group	Parameter	Before Treatment (Mean ± SEM)	After 1 Week (Mean ± SEM)	After 4 Weeks (Mean ± SEM)
lodide (1 mg/day)	T4 (μ g/100 ml)	20.9 ± 1.6	15.6 ± 2.2	-
T3 (ng/100 ml)	> 740	457 ± 87	-	_
T3-RU (%)	49.5 ± 2.3	42.2 ± 4.0	-	
FT4I	14.7 ± 1.8	9.7 ± 2.4	-	
PTU (300 mg/day)	T4 (μ g/100 ml)	22.5 ± 0.8	-	11.1 ± 1.9
T3 (ng/100 ml)	> 592	-	229 ± 56	_
T3-RU (%)	54.9 ± 1.0	-	36.6 ± 4.4	
FT4I	18.7 ± 1.0	-	5.7 ± 1.7	
PTU (300 mg) + lodide (1 mg)	A more rapid and significant decrease in T4, T3, T3-RU, and FT4I was observed compared to PTU alone, particularly in the early phase of treatment.			

T4: Thyroxine, T3: Triiodothyronine, T3-RU: T3-Resin Sponge Uptake, FT4I: Free Thyroxine Index

Table 2: Meta-Analysis of Methimazole (MMI) vs. Propylthiouracil (PTU) in Hyperthyroidism[2] [3]



Outcome Measure	Weighted Mean Difference (WMD) / Odds Ratio (OR)	95% Confidence Interval (CI)	P-value	Favors MMI / Favors PTU
Thyroid Hormone Levels				
Т3	-1.321	-2.271 to -0.372	0.006	ММІ
Т4	-37.311	-61.012 to -13.610	0.002	ММІ
Free T3 (FT3)	-1.388	-2.543 to -0.233	0.019	ММІ
Free T4 (FT4)	-3.613	-5.972 to -1.255	0.003	ММІ
Thyroid- Stimulating Hormone (TSH)	0.787	0.380 to 1.194	< 0.001	MMI
Adverse Events				
Risk of Liver Function Damage	OR = 0.208	0.146 to 0.296	< 0.001	MMI
Risk of Hypothyroidism	OR = 2.738	1.444 to 5.193	0.002	PTU

Experimental Protocols

1. Propylthiouracil and Iodide Combination Therapy for Hyperthyroidism

A clinical study was conducted to compare the acute effects of iodide, propylthiouracil (PTU), and a combination of both on thyroid function in hyperthyroid patients.[1]

- Patient Population: Patients with hyperthyroidism and diffuse goiter.
- Treatment Groups:



- o Iodide group: Received 1 mg/day of iodide as iodinated-lecithin.
- PTU group: Received 300 mg/day of propylthiouracil.
- o Combination group: Received both 300 mg/day of PTU and 1 mg/day of iodide.
- Data Collection: Serum concentrations of thyroxine (T4), triiodothyronine (T3), T3-resin sponge uptake (T3-RU), and free T4 index (FT4I) were measured before and during treatment.
- Outcome: The study observed that the concomitant administration of PTU and iodide was more effective in the early phase of therapy for hyperthyroidism than PTU alone.[1]
- 2. Randomized Clinical Trial of Propylthiouracil Pretreatment before Radioiodine (131) Therapy

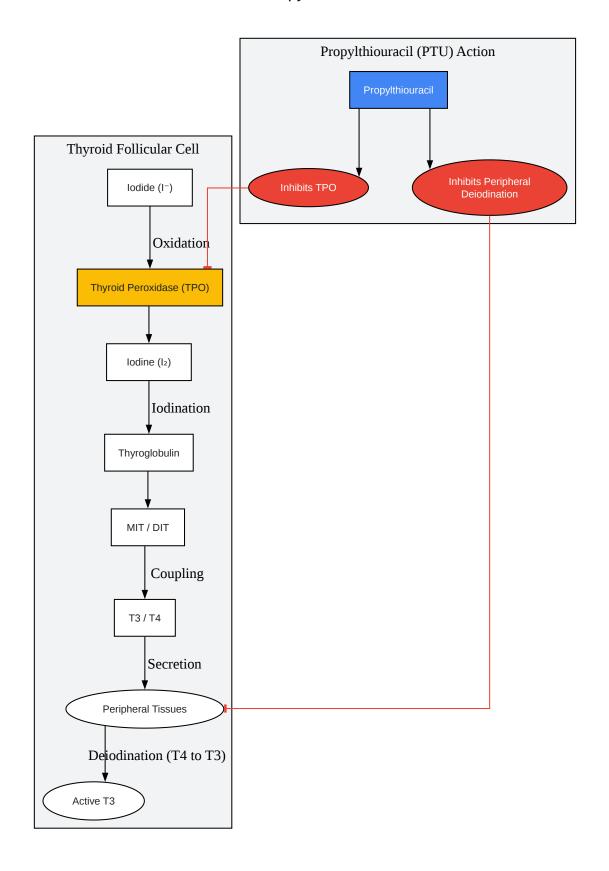
This trial aimed to determine if pretreatment with propylthiouracil (PTU) affects the outcome of radioiodine therapy.[4]

- Patient Population: Untreated hyperthyroid patients with Graves' disease or toxic nodular goiter.
- Randomization: Patients were randomized to either receive PTU pretreatment (+PTU group)
 or no pretreatment (-PTU group) before ¹³¹I therapy.
- Intervention:
 - +PTU group (n=39): Received a median PTU dose of 100 mg, which was discontinued 4 days before ¹³¹I treatment.
 - -PTU group (n=41): Received no pretreatment.
- Primary Outcome: Treatment failure rate after one year of follow-up.
- Key Finding: The study concluded that PTU pretreatment reduces the cure rate of ¹³¹I therapy in hyperthyroid diseases.[4]

Visualization of Signaling Pathways



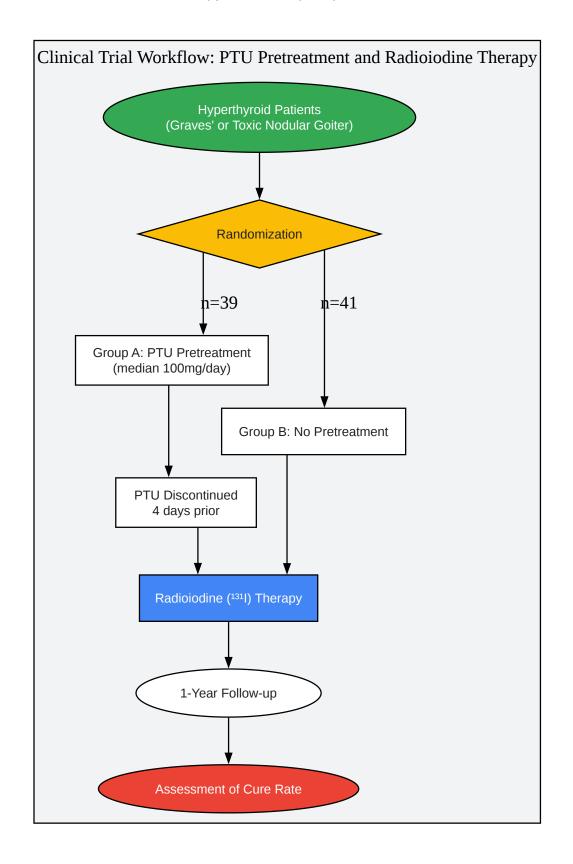
The following diagrams illustrate the mechanism of action of propylthiouracil and the experimental workflow of a combination therapy trial.





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Caption: Mechanism of action of Propylthiouracil (PTU).





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Caption: Experimental workflow for a randomized clinical trial.

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